4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid is a complex organic compound belonging to the class of purines, which are essential components of nucleic acids. This compound features a hexanoic acid moiety linked to a purine derivative, indicating potential biological significance. The molecular formula for this compound is and it has a molecular weight of approximately 329.31 g/mol.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical compounds. Notably, Sigma-Aldrich lists it as part of their catalog for rare and unique chemicals, although specific analytical data may not be provided by the supplier .
4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid is classified as an oxopurine due to the presence of a purine ring structure with keto groups. It is also categorized under carboxylic acids due to the hexanoic acid component.
The synthesis of 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions can vary widely based on the desired purity and yield of the final product.
The molecular structure of 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid features:
The compound's structural representation can be depicted using standard chemical notation systems such as InChI or SMILES for computational modeling purposes. For example:
CC(C(=O)O)CCCC(C1=NC2=C(N1C(=O)N(C(=O)N2C)C)C(=O)C(C)C)C
This notation provides a concise way to represent its complex structure.
4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid can participate in various chemical reactions typical of both carboxylic acids and purines:
Technical details regarding these reactions would include specific catalysts used, temperature conditions, and solvent choices.
The mechanism of action for 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid is primarily related to its interaction with biological systems:
Data supporting these mechanisms would typically come from biochemical assays demonstrating its effects on enzyme kinetics or receptor activity.
The physical properties of 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid include:
Chemical properties include:
Relevant data for these properties can be obtained from material safety data sheets or chemical databases.
4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid has potential applications in various scientific fields:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3